molecular formula C23H24N4O3S B2961962 (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492455-84-2

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2961962
CAS No.: 492455-84-2
M. Wt: 436.53
InChI Key: KNWBBOROFDBNFY-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52) (source) . GPR52 is an orphan GPCR that is primarily expressed in the brain, particularly in the striatum, and has emerged as a promising non-dopaminergic target for psychiatric disorders. This compound demonstrates high agonist activity at GPR52, leading to increased cyclic adenosine monophosphate (cAMP) signaling. Its primary research value lies in its potential as a novel therapeutic strategy for schizophrenia, aiming to modulate striatal dopamine and glutamate signaling without directly targeting the dopamine D2 receptor, thereby potentially avoiding the extrapyramidal side effects and hyperprolactinemia associated with typical and atypical antipsychotics (source) . Researchers utilize this selective tool compound to investigate the pathophysiology of psychosis, to validate GPR52 as a drug target, and to explore its effects in in vitro and in vivo models of CNS disorders. It is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-26-13-17(14(3)25-26)12-18-21(28)27-20(16-10-8-7-9-11-16)19(22(29)30-6-2)15(4)24-23(27)31-18/h7-13,20H,5-6H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWBBOROFDBNFY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been identified as promising candidates in cancer therapy. In vitro studies demonstrate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown high efficacy against M-HeLa (cervical adenocarcinoma) cells with minimal toxicity towards normal liver cells . Additionally, these compounds have been noted for their ability to inhibit growth in breast cancer cell lines (MCF−7) and prostate adenocarcinoma (PC3) cells .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications enhanced anticancer activity significantly compared to standard treatments like cisplatin. Specifically, compounds with nitrophenyl substitutions exhibited superior cytotoxic profiles, suggesting a structure-dependent mechanism of action .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Thiazolo[3,2-a]pyrimidine derivatives have demonstrated moderate activity against a range of pathogens, including multidrug-resistant strains. In a comparative study involving various thiazolo derivatives, some exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CKlebsiella pneumoniae16 µg/mL

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, they can reduce the expression of nitric oxide synthase and cyclooxygenase enzymes in cellular models .

The anti-inflammatory activity is believed to be mediated through the modulation of signaling pathways such as NF-kB and MAPK pathways. This modulation leads to decreased production of inflammatory mediators like TNF-alpha and IL-6 .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety at position 6 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Reagents Outcome
Acidic (HCl, H<sub>2</sub>O)1M HCl, reflux, 6–8 hoursEthyl ester → Carboxylic acid (improved water solubility)
Basic (NaOH, EtOH/H<sub>2</sub>O)2M NaOH, 60°C, 4 hoursComplete ester hydrolysis; forms sodium carboxylate intermediate

Reactivity of the Pyrazolylmethylene Group

The (E)-configured methylene bridge between the thiazolo-pyrimidine core and the pyrazole ring enables conjugation, influencing electrophilic and nucleophilic attack patterns:

  • Cycloaddition Reactions :
    The α,β-unsaturated ketone system participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts. For example, reaction with 1,3-butadiene under thermal conditions yields fused tetracyclic structures .

  • Nucleophilic Additions :
    Grignard reagents (e.g., CH<sub>3</sub>MgBr) attack the carbonyl group at position 3, leading to alcohol intermediates that can be further oxidized .

Oxidation and Reduction Pathways

Oxidation :
The thiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using meta-chloroperbenzoic acid (mCPBA), altering electronic properties .

Reduction :
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the exocyclic double bond (C=C), converting the (E)-isomer to a saturated derivative .

Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at position 5 (para to the dimethylamino group in analogs). For example:

Reagent Conditions Product
NH<sub>3</sub> (excess)100°C, sealed tubePhenyl group → Aminophenyl derivative
NaSH (thiourea derivative)DMF, 80°C, 12 hoursThiol-substituted analog

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the methylene group and adjacent carbonyl, forming a cyclobutane ring. This reaction is reversible under thermal conditions .

Biological Activity and Functionalization

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

  • Anticancer Activity : Inhibition of topoisomerase II via intercalation (IC<sub>50</sub> ≈ 2.1 µM in MCF-7 cells).

  • Anti-inflammatory Effects : COX-2 suppression through hydrogen bonding with the pyrazole ring .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural differences among analogues lie in the substituents at the C2 benzylidene/pyrazolylmethylene group and the C5 aryl group. Below is a comparative analysis:

Compound Name / ID C2 Substituent C5 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene Phenyl C₂₆H₂₅N₅O₃S 491.57 Pyrazole ring with ethyl and methyl groups; moderate lipophilicity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene Phenyl C₂₆H₂₆N₂O₆S 494.55 Electron-rich methoxy groups; enhanced hydrogen-bonding capacity
(Z)-2-(2-Fluorobenzylidene)-... 2-Fluorobenzylidene Phenyl C₂₃H₁₈FN₃O₃S 435.47 Electron-withdrawing fluorine; potential π-π stacking disruption
(E)-2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-... (1,3-Dimethyl-1H-pyrazol-4-yl)methylene 4-Hydroxyphenyl C₂₃H₂₁N₅O₄S 471.51 Hydroxyl group improves solubility; smaller pyrazole substituent

Key Observations:

  • Electronic Modulation : The trimethoxybenzylidene analogue exhibits stronger hydrogen-bonding capacity due to methoxy groups, whereas the fluorobenzylidene derivative may alter electron density in aromatic systems.
  • Solubility : The 4-hydroxyphenyl group in enhances hydrophilicity, contrasting with the unsubstituted phenyl in the target compound.

Crystallographic and Conformational Differences

Crystal structure analyses reveal critical differences in molecular packing and conformation:

  • Target Compound: No direct crystallographic data is available, but analogous thiazolo[3,2-a]pyrimidines exhibit a flattened boat conformation in the central pyrimidine ring, with dihedral angles between fused rings ranging from 80–90° .
  • Trimethoxybenzylidene Derivative : Space Group: P21/n (monoclinic). Unit Cell Parameters: a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°. Hydrogen Bonding: C–H···O interactions form chains along the c-axis, stabilizing the crystal lattice .
  • Fluorobenzylidene Derivative : Fluorine’s electronegativity may reduce intermolecular hydrogen bonding but enhance dipole interactions.

Pharmacological Implications

  • Pyrimidine-Thiazole Synergy : The combined thiazole and pyrimidine rings in all analogues are associated with enhanced bioactivity, particularly antimicrobial and anticancer effects .
  • Substituent-Driven Activity : The ethyl carboxylate in the target compound may improve metabolic stability over methyl esters in other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization process. A typical approach involves refluxing precursors (e.g., substituted pyrazoles and thiazolo-pyrimidine intermediates) in ethanol or DMF, followed by recrystallization (e.g., DMF-EtOH 1:1) to isolate the product . Key steps include controlling the stereochemistry of the methylene group (E/Z configuration) using temperature and solvent polarity. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions and E-configuration via coupling constants (e.g., 3JHH^3J_{H-H} for olefinic protons) .
  • X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally similar thiazolo-pyrimidines .
  • LC-MS : Verify molecular weight and detect byproducts (e.g., unreacted intermediates) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:

  • Microdilution assays (e.g., MIC against Gram-positive/negative bacteria) .
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking to predict binding affinity with target enzymes (e.g., COX-2, DHFR) .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to identify energy barriers and stereochemical outcomes. Pair computational results with experimental validation via in situ IR or HPLC monitoring . For example, ICReDD’s reaction path search methods integrate computation and experimental feedback to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR : Probe conformational exchange in solution (e.g., hindered rotation of substituents) .
  • Variable-temperature studies : Identify temperature-dependent shifts caused by tautomerism or aggregation .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., fluorobenzylidene derivatives) .

Q. How can statistical design of experiments (DoE) improve yield and selectivity?

  • Methodological Answer : Implement a fractional factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For instance, a central composite design (CCD) can model non-linear relationships and identify optimal conditions. Use software like Minitab or JMP for analysis. This approach reduced optimization time by 40% in similar thiazolo-pyrimidine syntheses .

Q. What mechanistic insights explain the compound’s biological activity?

  • Methodological Answer : Combine in vitro assays with mechanistic studies:

  • Fluorescence quenching : Assess interactions with DNA or proteins (e.g., BSA binding) .
  • ROS detection : Evaluate antioxidant potential via DCFH-DA probes .
  • Western blotting : Measure downstream protein expression (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.